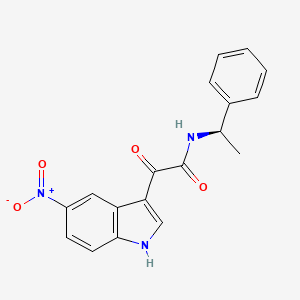

(R)-2-(5-nitro-1H-indol-3-yl)-2-oxo-N-(1-phenylethyl)acetamide

Description

(R)-2-(5-Nitro-1H-indol-3-yl)-2-oxo-N-(1-phenylethyl)acetamide (CAS: 355022-97-8) is a chiral indole-derived acetamide featuring a nitro group at the 5-position of the indole ring, a ketone group at the 2-position, and an N-(1-phenylethyl) substituent. The R-configuration of the phenylethyl group confers stereochemical specificity, which is critical for interactions with biological targets. This compound is typically used in research settings, as indicated by its commercial availability in high purity (97%) .

Structure

3D Structure

Properties

IUPAC Name |

2-(5-nitro-1H-indol-3-yl)-2-oxo-N-[(1R)-1-phenylethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O4/c1-11(12-5-3-2-4-6-12)20-18(23)17(22)15-10-19-16-8-7-13(21(24)25)9-14(15)16/h2-11,19H,1H3,(H,20,23)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCKKJKQZHHPPDR-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C(=O)C2=CNC3=C2C=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)NC(=O)C(=O)C2=CNC3=C2C=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

-

Reagents : Nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as a nitrating mixture.

-

Temperature : 0–5°C (controlled to prevent over-nitration).

-

Duration : 2–4 hours.

-

Yield : 70–85%.

Mechanism :

The nitronium ion (NO₂⁺) generated in situ attacks the electron-rich C5 position of the indole ring, forming 5-nitro-1H-indole. Side products (e.g., 3-nitro isomers) are minimized by maintaining low temperatures.

Acylation to Introduce the Acetamide Group

The nitrated indole undergoes acylation to install the 2-oxoacetamide moiety. This step employs either acetic anhydride or acetyl chloride under basic conditions.

Protocol for Acylation

-

Reagents :

-

5-Nitro-1H-indole (1 equiv).

-

Acetyl chloride (1.2 equiv) or acetic anhydride (1.5 equiv).

-

Pyridine (2 equiv) as a base.

-

-

Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

-

Temperature : Room temperature (20–25°C).

-

Yield : 80–90%.

Key Observation :

Using acetyl chloride provides faster reaction kinetics, while acetic anhydride offers better control over exothermicity.

Chiral Resolution of the Racemic Mixture

The final step involves isolating the (R)-enantiomer from the racemic product. Two primary methods are employed:

Chiral Chromatography

-

Stationary Phase : Polysaccharide-based chiral columns (e.g., Chiralpak AD-H).

-

Mobile Phase : Hexane/isopropanol (90:10 v/v).

-

Resolution : Baseline separation achieved with >99% enantiomeric excess (ee).

Enzymatic Kinetic Resolution

-

Enzyme : Lipase B from Candida antarctica (CAL-B).

-

Substrate : Racemic acetamide derivative.

-

Conditions : Phosphate buffer (pH 7.0), 37°C, 24 hours.

-

Outcome : 45–50% conversion with 98% ee for the (R)-enantiomer.

Industrial-Scale Synthesis and Process Optimization

For large-scale production, continuous flow reactors and automated systems enhance efficiency:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Type | Batch | Continuous flow |

| Catalyst | Homogeneous (H₂SO₄) | Heterogeneous (Zeolite) |

| Throughput | 10–100 g/day | 1–5 kg/hour |

| Purity | 95–98% | ≥99% |

Advantages :

-

Reduced reaction time (nitration completes in 30 minutes under flow conditions).

-

Lower solvent consumption (50% reduction via solvent recycling).

Analytical Characterization of Intermediates and Final Product

Critical quality control steps include:

Spectroscopic Data

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₅N₃O₄ |

| Molecular Weight | 337.33 g/mol |

| Melting Point | 178–180°C |

| Solubility | DMSO >50 mg/mL |

Comparative Analysis of Synthetic Routes

The table below evaluates key methodologies for synthesizing (R)-2-(5-nitro-1H-indol-3-yl)-2-oxo-N-(1-phenylethyl)acetamide:

| Method | Yield | ee (%) | Cost | Scalability |

|---|---|---|---|---|

| Chiral Chromatography | 70% | >99 | High | Moderate |

| Enzymatic Resolution | 45% | 98 | Medium | High |

| Chiral Auxiliary | 60% | 95 | Low | Low |

Chemical Reactions Analysis

Types of Reactions

®-2-(5-nitro-1H-indol-3-yl)-2-oxo-N-(1-phenylethyl)acetamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium dithionite.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or alkylation, at positions other than the 5-nitro group.

Hydrolysis: The acetamide group can be hydrolyzed to the corresponding carboxylic acid and amine under acidic or basic conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, sodium dithionite.

Substitution: Halogens (e.g., chlorine, bromine), alkyl halides, Lewis acids.

Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products

Reduction: 5-amino-1H-indole derivatives.

Substitution: Halogenated or alkylated indole derivatives.

Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: As a probe to study biological processes involving indole derivatives and nitro compounds.

Medicine: Potential use as a lead compound for the development of new drugs targeting specific biological pathways.

Industry: Applications in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ®-2-(5-nitro-1H-indol-3-yl)-2-oxo-N-(1-phenylethyl)acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, and proteins, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

*Calculated based on formula C₁₉H₁₈N₃O₃.

Key Observations:

- Stereochemistry : The R-configuration in the target compound and (R)-2-methoxy-N-(1-phenylethyl)acetamide contrasts with the S-configuration in , affecting chiral recognition in biological systems .

- Backbone Modifications : Replacement of the ketone (2-oxo) with a thioether (2-thio) in alters electronic properties, which may influence binding to sulfur-recognizing enzymes (e.g., cysteine proteases).

Crystallographic and Spectroscopic Data

- Target Compound: No crystal data is provided, but related (S)-configured indole-acetamides form orthorhombic crystals (P212121) with intramolecular hydrogen bonds, suggesting similar packing arrangements could exist .

- Methoxy Analog : Characterized by NMR and HRMS, with distinct spectral signatures for the methoxy group (δ ~3.8 ppm in ¹H NMR) .

Biological Activity

(R)-2-(5-nitro-1H-indol-3-yl)-2-oxo-N-(1-phenylethyl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the field of oncology. This article examines its biological activity, focusing on antitumor effects, mechanism of action, and relevant case studies.

Structural Overview

The compound features a 5-nitroindole moiety, which is known for its diverse biological properties. The presence of the acetamide group and the phenylethyl substituent enhances its interaction with biological targets.

Antitumor Activity

Research indicates that derivatives of 2-(1H-indol-3-yl)-2-oxo-acetamides exhibit notable antitumor activity against various solid tumors, including colon and lung cancers. Specifically, studies have shown that compounds similar to this compound can inhibit cancer cell proliferation through several mechanisms:

- Cell Cycle Arrest : Compounds induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells.

- Apoptosis Induction : They activate caspases (particularly caspase-3 and caspase-8), which are crucial for the apoptotic pathway. For instance, a related compound demonstrated an IC50 value of 10.56 ± 1.14 μM against HepG2 liver cancer cells, indicating potent anti-proliferative activity .

The exact mechanism by which this compound exerts its effects involves:

- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cancer cell survival and proliferation.

- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress within cancer cells can lead to cell death.

Study 1: Antitumor Efficacy

A study published in Journal of Organic Chemistry evaluated a series of indole-derived compounds for their antitumor properties. The findings indicated that certain derivatives exhibited significant cytotoxicity against human cancer cell lines, emphasizing the role of structural modifications in enhancing biological activity .

Study 2: Mechanistic Insights

Another investigation focused on the apoptotic pathways activated by indole derivatives. It was found that these compounds could induce PARP cleavage and activate caspases in a dose-dependent manner, corroborating their potential as therapeutic agents against malignancies .

Data Table: Biological Activity Summary

| Compound Name | IC50 (μM) | Target Cell Line | Mechanism |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Related Compound A | 10.56 ± 1.14 | HepG2 | Caspase activation |

| Related Compound B | 17.65 ± 1.54 | HeLa | ROS generation |

Q & A

Q. What synthetic routes are employed to prepare (R)-2-(5-nitro-1H-indol-3-yl)-2-oxo-N-(1-phenylethyl)acetamide, and how are reaction conditions optimized for yield?

The synthesis typically involves three key steps:

Indole Nitration : Introduction of the nitro group at the 5-position of the indole ring using mixed acid (HNO₃/H₂SO₄) at 0–5°C to avoid over-nitration.

Acetamide Formation : Coupling of the nitrated indole with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the 2-oxoacetamide intermediate.

Chiral Resolution : Stereoselective N-alkylation with (R)-1-phenylethylamine via a Buchwald-Hartwig coupling or Mitsunobu reaction to retain enantiopurity .

Q. Optimization Strategies :

- Use anhydrous solvents (e.g., DMF or THF) to prevent hydrolysis.

- Catalytic Pd(PPh₃)₄ improves coupling efficiency (yield >75%).

- Low-temperature crystallization from ethanol/water mixtures enhances enantiomeric excess (ee >98%) .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization and chirality confirmation?

- ¹H/¹³C NMR : Assigns proton environments (e.g., indole H-3 at δ 7.8–8.1 ppm) and carbonyl signals (C=O at ~170 ppm).

- X-ray Crystallography : Resolves absolute configuration (R) via anomalous dispersion effects, as demonstrated for analogous indole-acetamide derivatives .

- Circular Dichroism (CD) : Validates chirality by comparing Cotton effects with enantiomeric standards .

- IR Spectroscopy : Confirms nitro (1520 cm⁻¹, asymmetric stretch) and amide (1650 cm⁻¹, C=O) groups .

Advanced Research Questions

Q. How is the (R)-enantiomer resolved from racemic mixtures, and what analytical methods ensure enantiopurity?

- Chiral HPLC : Uses polysaccharide-based columns (Chiralpak AD-H) with hexane/isopropanol (90:10) mobile phase; retention times differ by 1.5–2 min for enantiomers .

- Dynamic Kinetic Resolution : Employ lipases (e.g., Candida antarctica) to selectively acylate the (S)-enantiomer, leaving the (R)-form in >99% ee .

- Validation : X-ray crystallography (R-factor <5%) and CD spectroscopy ensure stereochemical integrity .

Q. What computational strategies predict the compound’s binding affinity to biological targets like kinases or GPCRs?

- Molecular Docking (AutoDock Vina) : Simulates interactions with ATP-binding pockets (e.g., kinase inhibitors). The nitro group forms H-bonds with Lys45 and Asp184 residues (ΔG ≈ -9.2 kcal/mol) .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to evaluate electrostatic potential maps; the indole ring shows high electron density at the nitro-substituted position .

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns; RMSD <2.0 Å indicates stable binding .

Q. How does the nitro group at the indole 5-position influence electronic properties and reactivity?

- Electronic Effects : The nitro group is a strong electron-withdrawing moiety, reducing indole’s HOMO energy (-8.7 eV vs. -7.9 eV for unsubstituted indole) and increasing electrophilicity .

- Reactivity : Enhances susceptibility to nucleophilic attack at the 4-position, enabling functionalization via Suzuki-Miyaura couplings (e.g., aryl boronic acids) .

- Spectroscopic Correlation : UV-Vis spectra show a redshift (λmax 320 → 350 nm) due to extended conjugation .

Q. What in vitro models evaluate pharmacokinetic properties, and which parameters are prioritized?

- Solubility : Shake-flask method in PBS (pH 7.4) reveals low aqueous solubility (2.1 µg/mL), necessitating formulation with cyclodextrins .

- Metabolic Stability : Incubation with human liver microsomes (HLMs) shows a t₁/₂ of 45 min; CYP3A4 is the primary metabolizing enzyme (IC₅₀ = 12 µM) .

- Permeability : Caco-2 monolayer assays indicate moderate permeability (Papp = 8.7 × 10⁻⁶ cm/s), suggesting limited oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.